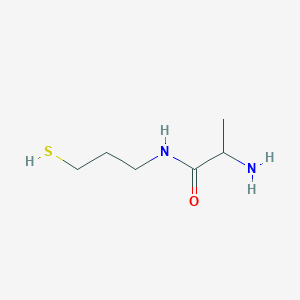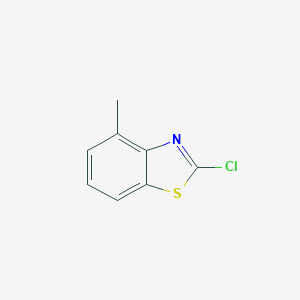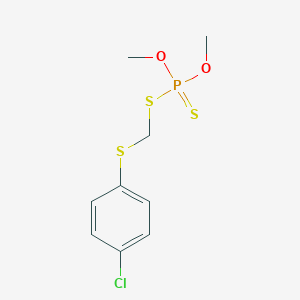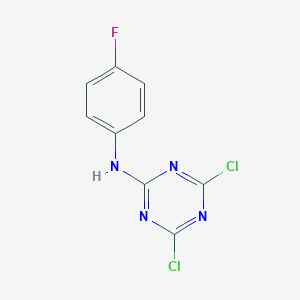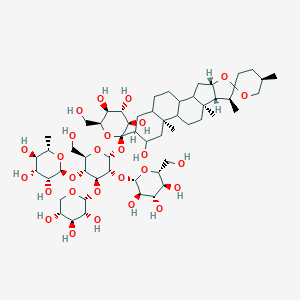
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- is a cyclic polypeptide that was first isolated from the fungus Tolypocladium inflatum in 1971. It is a potent immunosuppressant that has been used in the treatment of various autoimmune diseases and in organ transplantation. Cyclosporin has been the subject of extensive scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized.
Mecanismo De Acción
Cyclosporin works by inhibiting the activity of T cells, which are a type of immune cell that plays a key role in the immune response. Specifically, cyclosporin binds to a protein called cyclophilin, which is found inside T cells. This complex then inhibits an enzyme called calcineurin, which is required for the activation of T cells. This leads to a decrease in the production of cytokines, which are signaling molecules that play a key role in the immune response.
Efectos Bioquímicos Y Fisiológicos
Cyclosporin has a number of biochemical and physiological effects. In addition to its immunosuppressive properties, cyclosporin has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of certain cancer cells. However, cyclosporin can have negative effects on the kidneys, liver, and cardiovascular system, and long-term use can lead to an increased risk of infection and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclosporin has a number of advantages and limitations for use in lab experiments. One advantage is its ability to specifically target T cells, which makes it a useful tool for studying the immune system. However, its immunosuppressive properties can also be a limitation, as it can interfere with the normal functioning of the immune system. In addition, the complex structure of cyclosporin can make it difficult to synthesize and purify, which can limit its availability for use in experiments.
Direcciones Futuras
There are a number of future directions for research on cyclosporin. One area of research is the development of new immunosuppressive drugs that are more effective and have fewer side effects than cyclosporin. Another area of research is the study of the molecular mechanisms of immunosuppression, which could lead to the development of new treatments for autoimmune diseases and organ transplantation. Finally, there is a need for more research on the long-term effects of cyclosporin use, particularly in terms of its effects on the immune system and the risk of infection and cancer.
Métodos De Síntesis
Cyclosporin is a complex molecule with a highly specific structure. The synthesis of cyclosporin is a challenging task that requires a multi-step process. The first step in the synthesis of cyclosporin involves the preparation of the cyclic peptide backbone. This is achieved by solid-phase peptide synthesis using protected amino acids. The side chains are then added using various chemical reactions, including esterification, amidation, and alkylation. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Cyclosporin has been extensively studied for its immunosuppressive properties. It has been used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn's disease. Cyclosporin has also been used in organ transplantation to prevent rejection. In addition to its clinical applications, cyclosporin has been used in scientific research to study the immune system and the mechanisms of immunosuppression.
Propiedades
Número CAS |
138240-77-4 |
|---|---|
Nombre del producto |
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- |
Fórmula molecular |
C64H114N10O14 |
Peso molecular |
1247.6 g/mol |
Nombre IUPAC |
(3S,6S,9S,12S,18S,24S,27S,30S,33R)-18-[(1R)-1-hydroxyethyl]-21-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-3,7,13,16,22,25,31-heptamethyl-6,9,12,27,30-pentakis(2-methylpropyl)-24,33-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C64H114N10O14/c1-25-26-27-41(16)53(77)52-58(81)68-50(43(18)75)61(84)69(19)33-49(76)70(20)46(30-36(6)7)56(79)66-44(28-34(2)3)59(82)71(21)47(31-37(8)9)55(78)65-42(17)64(87)88-54(40(14)15)63(86)72(22)48(32-38(10)11)57(80)67-45(29-35(4)5)60(83)73(23)51(39(12)13)62(85)74(52)24/h25-26,34-48,50-54,75,77H,27-33H2,1-24H3,(H,65,78)(H,66,79)(H,67,80)(H,68,81)/b26-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52?,53-,54-/m1/s1 |
Clave InChI |
LIHJQIQNBOBQOY-JSGKDDSNSA-N |
SMILES isomérico |
C/C=C/C[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)[C@@H](C)O)O |
SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |
SMILES canónico |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |
Sinónimos |
2-Thr-5-Leu-8-Hiv-10-Leu-cyclosporin cyclosporin, Thr(2)-Leu(5)-Hiv(8)-Leu(10)- cyclosporin, threonyl(2)-leucyl(5)-2-hydroxyisovalyl(8)-leucine(10)- SDZ 214-103 SDZ-214-103 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
